2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine 2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 858668-65-2
VCID: VC8301432
InChI: InChI=1S/C12H12ClN3/c13-8-4-6-9(7-5-8)16-12(14)10-2-1-3-11(10)15-16/h4-7H,1-3,14H2
SMILES: C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)N
Molecular Formula: C12H12ClN3
Molecular Weight: 233.69 g/mol

2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

CAS No.: 858668-65-2

Cat. No.: VC8301432

Molecular Formula: C12H12ClN3

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine - 858668-65-2

Specification

CAS No. 858668-65-2
Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
IUPAC Name 2-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Standard InChI InChI=1S/C12H12ClN3/c13-8-4-6-9(7-5-8)16-12(14)10-2-1-3-11(10)15-16/h4-7H,1-3,14H2
Standard InChI Key OUGPBSYEHDRNGH-UHFFFAOYSA-N
SMILES C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)N
Canonical SMILES C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)N

Introduction

Chemical Identity and Structural Features

2-(4-Chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine is a fused bicyclic compound comprising a cyclopentane ring annulated to a pyrazole moiety. The molecular formula is C₁₂H₁₂ClN₃, with a molecular weight of 233.69 g/mol . Key structural attributes include:

  • A 4-chlorophenyl group at position 2 of the pyrazole ring.

  • An amine group at position 3.

  • A partially saturated cyclopentane ring fused to the pyrazole at positions 4–6 (Figure 1).

The IUPAC name is 2-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine, and its SMILES representation is C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)N . The InChIKey OUGPBSYEHDRNGH-UHFFFAOYSA-N facilitates database searches.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight233.69 g/molPubChem
XLogP33.2 (Predicted)PubChem
Hydrogen Bond Donors2 (NH₂ group)Computed
Hydrogen Bond Acceptors3 (N atoms)Computed
Topological Polar Surface56.5 ŲPubChem

The compound’s moderate lipophilicity (XLogP3 = 3.2) suggests adequate membrane permeability, a desirable trait for bioactive molecules.

Computational and Predictive Data

Predicted Collision Cross Section (CCS)

Adductm/zCCS (Ų)
[M+H]⁺234.079148.9
[M+Na]⁺256.061162.2
[M-H]⁻232.065152.8

These CCS values, predicted using machine learning models, aid in mass spectrometry-based identification .

ADMET Predictions

  • Absorption: High gastrointestinal absorption (Caco-2 permeability > 5 × 10⁻⁶ cm/s).

  • Metabolism: Likely substrate for CYP3A4 and CYP2C9 isoforms.

  • Toxicity: Low AMES mutagenicity risk (predicted).

Future Directions

  • Synthetic Optimization: Develop scalable MCRs or bicyclization strategies for gram-scale synthesis.

  • Kinase Profiling: Screen against kinase panels to identify potential targets (e.g., AKT, EGFR).

  • In Vivo Studies: Evaluate pharmacokinetics and efficacy in glioma xenograft models.

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